Omeprazole impurity 7

Description

Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredient (API) and Drug Product Quality

The presence of unwanted chemical substances, known as impurities, in active pharmaceutical ingredients (APIs) and finished drug products is a significant concern in the pharmaceutical industry. cymitquimica.compharmaffiliates.com These impurities can arise from various sources, including raw materials, manufacturing processes, and degradation of the drug substance over time. cymitquimica.comcontractpharma.comgrace.com Even in small amounts, impurities can potentially impact the quality, safety, and efficacy of a pharmaceutical product. cymitquimica.comcontractpharma.com Therefore, stringent control and monitoring of impurities are mandated by regulatory authorities worldwide, such as the International Council for Harmonisation (ICH). tandfonline.com

The process of identifying, quantifying, and characterizing these impurities is known as impurity profiling. pharmaffiliates.com This critical step in drug development and manufacturing ensures that the levels of impurities are within acceptable limits, thereby safeguarding patient health. tandfonline.com Advanced analytical techniques are employed to detect and measure impurities, ensuring the final drug product meets the high-quality standards required for therapeutic use. tandfonline.com

Contextualization of Omeprazole (B731) Impurity 7 within Omeprazole's Related Substances Profile

Omeprazole, a widely prescribed proton pump inhibitor, is known to have several related substances or impurities that can be formed during its synthesis or storage. chromatographyonline.comscispace.com These are designated by various names, often as "Omeprazole Impurity" followed by a letter or number. The European Pharmacopoeia, for instance, lists several impurities for omeprazole, including impurities A, B, C, D, E, H, and I. chromatographyonline.com

Omeprazole Impurity 7 is one such related substance. Its chemical name is 2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)-3,5-dimethylpyridin-4(1H)-one. cymitquimica.comaquigenbio.com Understanding the impurity profile of omeprazole, including the presence and levels of impurities like this compound, is crucial for the quality control of the bulk drug and its formulations. psu.eduresearchgate.net

Academic and Industrial Research Focus on this compound as a Reference Standard

In both academic and industrial research settings, pure forms of impurities, known as reference standards, are essential tools. aquigenbio.com this compound, when synthesized to a high degree of purity, serves as a reference standard for several critical applications. aquigenbio.comsynzeal.com These include:

Analytical Method Development: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of accurately detecting and quantifying this compound in samples of omeprazole. aquigenbio.compsu.edu

Quality Control: To ensure that batches of omeprazole API and drug products meet the predefined quality specifications by confirming that the level of this compound does not exceed the established limits. aquigenbio.comsynzeal.com

Regulatory Submissions: To provide comprehensive data on impurity profiles as required by regulatory agencies for the approval of new drug applications. aquigenbio.com

The availability of well-characterized reference standards like this compound is fundamental to maintaining the quality and consistency of pharmaceutical products. synzeal.com

Chemical and Physical Data of this compound

| Property | Value | Source |

| Chemical Name | 2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)-3,5-dimethylpyridin-4(1H)-one | cymitquimica.comaquigenbio.com |

| Synonyms | 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one | cymitquimica.com |

| CAS Number | 1346649-67-9 | cymitquimica.comaquigenbio.com |

| Molecular Formula | C16H15N3O2S | cymitquimica.comaquigenbio.com |

| Molecular Weight | 313.38 g/mol | cymitquimica.com |

Omeprazole and Its Related Compounds

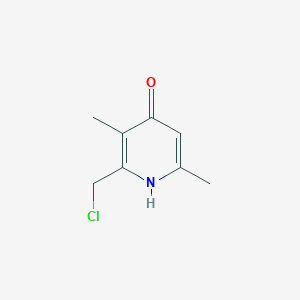

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(chloromethyl)-3,6-dimethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-8(11)6(2)7(4-9)10-5/h3H,4H2,1-2H3,(H,10,11) |

InChI Key |

YOKPSIVSSNLIIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)CCl)C |

Origin of Product |

United States |

Structural Characterization and Nomenclature of Omeprazole Impurity 7

Systematic IUPAC Naming Conventions for Omeprazole (B731) Impurity 7

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a unique structure. For Omeprazole Impurity 7, the systematic IUPAC name is 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one venkatasailifesciences.compharmaffiliates.comsphinxsai.com. This name precisely describes the molecular architecture of the compound, detailing each substituent and its position on the core heterocyclic systems.

Chemical Structure Representation and Isomeric Considerations

The chemical structure of this compound is characterized by the fusion of two key heterocyclic rings: a benzimidazole (B57391) ring and a pyridinone ring, linked by a carbonothioyl group.

The structure features a benzimidazole moiety, which is a bicyclic compound resulting from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. In the case of this compound, this benzimidazole ring is substituted at the 5-position with a methoxy (B1213986) group (-OCH3).

The second core component is a pyridinone ring, a derivative of pyridine (B92270) containing a keto group (C=O). Specifically, it is a pyridin-4(1H)-one, indicating the keto group is at the 4-position and the nitrogen atom is at the 1-position. This ring is further substituted with two methyl groups (-CH3) at the 3 and 5-positions.

The benzimidazole and pyridinone rings are connected at the 2-position of the benzimidazole ring via a carbonothioyl group (C=S).

Due to the nature of the chemical structure, isomeric forms are a consideration. The presence of the pyridin-4(1H)-one ring means that tautomerism can occur, where a proton can shift to the oxygen, resulting in a pyridin-4-ol. However, the pyridinone form is generally the more stable tautomer. There are no chiral centers in the molecule, so stereoisomers such as enantiomers or diastereomers are not expected.

Standardized Identifier Data for this compound

To facilitate unambiguous identification and retrieval of information from chemical databases, standardized identifiers are assigned to chemical compounds.

The CAS Registry Number for this compound is 1346649-67-9 venkatasailifesciences.compharmaffiliates.com. This unique numerical identifier is assigned by the Chemical Abstracts Service and is a globally recognized standard.

The molecular formula for this compound is C16H15N3O2S venkatasailifesciences.compharmaffiliates.com. This formula indicates that each molecule of the compound contains 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

Based on this molecular formula, the calculated molecular weight of this compound is approximately 313.38 g/mol pharmaffiliates.com.

Compound Names Table

| Compound Name |

| Omeprazole |

| This compound |

| 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one |

Standardized Identifier Data Table

| Identifier | Value |

| CAS Registry Number | 1346649-67-9 venkatasailifesciences.compharmaffiliates.com |

| Molecular Formula | C16H15N3O2S venkatasailifesciences.compharmaffiliates.com |

| Molecular Weight | 313.38 g/mol pharmaffiliates.com |

Synthetic Pathways and Formation Mechanisms of Omeprazole Impurity 7

Elucidation of Potential Synthetic Routes Leading to Omeprazole (B731) Impurity 7 as a Process Impurity

Standard synthesis of Omeprazole involves the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole (B30804) and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine to form the thioether intermediate (Pyrmetazole), which is then oxidized to Omeprazole. scispace.comresearchgate.netwhiterose.ac.uk The formation of Impurity 7 likely deviates from this main pathway, involving alternative reactions of the key intermediates.

The structure of Omeprazole Impurity 7 suggests a reaction between the benzimidazole (B57391) moiety and a modified pyridine (B92270) ring. The key starting materials for Omeprazole are 5-methoxy-1H-benzimidazole-2-thiol and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine. whiterose.ac.uk A plausible, though not widely documented, pathway could involve a reaction where the pyridine's 4-methoxy group is demethylated or hydrolyzed to a 4-pyridone, and a subsequent or concurrent reaction with the benzimidazole-2-thiol occurs at the carbonyl group, potentially involving a rearrangement or condensation mechanism different from the standard S-alkylation. Side reactions are common sources of process impurities in the synthesis of active pharmaceutical ingredients (APIs). scispace.com

The specific reaction conditions, including catalysts and reagents, can significantly influence the impurity profile. While the standard oxidation step uses agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, impurities within these reagents or the presence of specific catalysts could trigger alternative pathways. scispace.comgoogle.com For instance, certain patent literature describes the use of potassium iodide (KI) as a catalyst in the synthesis of a specific, unnamed omeprazole impurity. google.com Such catalysts could alter the reactivity of the intermediates, potentially facilitating the complex condensation and rearrangement required to form the distinct structure of Impurity 7. The presence of metallic impurities or variations in the alkaline conditions used for the coupling reaction could also promote unforeseen side reactions.

Degradation Pathways and Kinetic Studies of Omeprazole Leading to Impurity 7 Formation

Omeprazole is well-known for its instability, particularly in acidic environments. nih.govgoogle.com Forced degradation studies are conducted under various stress conditions—acidic, basic, oxidative, photolytic, and thermal—to identify potential degradation products. rsc.orgresearchgate.net While numerous degradants have been identified, this compound is not typically reported among them, suggesting it is not a common product of omeprazole degradation.

Acid-Induced Degradation Mechanisms and Products

Omeprazole degrades rapidly in acidic conditions, a process that is essential for its activation in the body but problematic for drug stability. nih.gov The degradation half-life is reported to be as short as 10 minutes at a pH below 5. nih.gov The mechanism involves a proton-catalyzed rearrangement to form a sulfenic acid and then a cyclic sulfenamide, which is the active inhibitor of the proton pump. ptfarm.plresearchgate.net

Under forced degradation conditions, this acid-lability leads to a range of products. High-resolution mass spectrometry has identified the main products as a re-arranged monomer and various singly and doubly charged dimer ions. gcu.ac.ukresearchgate.netnih.gov The degradation generally follows pseudo-first-order kinetics. chula.ac.th

Table 1: Major Products of Acid-Induced Omeprazole Degradation

| Degradation Product Type | Description | References |

|---|---|---|

| Re-arranged Monomer | The primary degradation product formed under acidic stress. | gcu.ac.uknih.gov |

| Cyclic Sulfenamide | An intermediate in the acid-catalyzed activation pathway. | researchgate.net |

| Dimer Ions | Singly and doubly charged dimers with varying numbers of sulfur atoms in the bridge. | gcu.ac.ukresearchgate.netnih.gov |

| 5-methoxy-1H-benzimidazole | A fragmentation product resulting from cleavage of the molecule. | researchgate.net |

Oxidative Stress-Induced Formation

Oxidative conditions, typically simulated using hydrogen peroxide, are a significant pathway for omeprazole degradation and impurity formation. rsc.orgresearchgate.net This pathway is also relevant to the synthesis process, where over-oxidation of the sulfide (B99878) intermediate can occur. scispace.comresearchgate.net The two primary products of oxidative stress are Omeprazole Sulfone (also known as Omeprazole EP Impurity D) and Omeprazole-N-oxide (Omeprazole EP Impurity E). rsc.orgresearchgate.net These impurities are well-characterized and routinely monitored in quality control processes. The formation of this compound, with its carbonothioyl group, has not been associated with oxidative degradation pathways.

Table 2: Major Products of Oxidative Omeprazole Degradation

| Degradation Product | Alternative Name | Formation Pathway | References |

|---|---|---|---|

| Omeprazole Sulfone | Omeprazole EP Impurity D | Over-oxidation of the sulfoxide (B87167) group in Omeprazole or its sulfide precursor. | scispace.comrsc.org |

| Omeprazole-N-oxide | Omeprazole EP Impurity E | Oxidation of the pyridine nitrogen atom. | researchgate.netrsc.org |

Regulatory Compliance and Impurity Control Strategies for Omeprazole Impurity 7

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities in New Drug Substances and Products (e.g., ICH Q3A, Q3B)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. jpionline.org The primary documents governing these are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). scribd.comeuropa.euich.org These guidelines establish a framework for the reporting, identification, and qualification of impurities to ensure that they are present at levels that are safe for patients. jpionline.orgich.org

Any impurity present in a new drug substance is considered to be any component that is not the drug substance itself. scribd.com For Omeprazole (B731) Impurity 7, these guidelines dictate specific action thresholds based on the maximum daily dose of Omeprazole. These thresholds are crucial for establishing acceptance criteria in the drug substance and final product specifications.

Reporting Threshold: This is the level at or above which an impurity must be reported in regulatory submissions. It ensures that regulatory agencies are aware of the impurities present in the drug.

Identification Threshold: At this level, manufacturers are required to determine the chemical structure of the impurity. If the impurity level exceeds this threshold, its structure must be known. jpionline.org

Qualification Threshold: This is the level above which an impurity's biological safety must be established. ich.org Qualification involves acquiring and evaluating data to ensure the safety of an individual impurity at the specified level. ich.org If an impurity is present at a level higher than what was administered in safety and clinical studies, further toxicological studies may be required. europa.eu

The specific thresholds are defined by the ICH and are dependent on the maximum daily dose of the active pharmaceutical ingredient (API).

| Threshold Type | Maximum Daily Dose ≤ 2 g/day |

| Reporting | 0.05% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) |

This table presents the standard ICH Q3A/Q3B thresholds for reporting, identification, and qualification of impurities in new drug substances.

Adherence to these guidelines is mandatory for drug registration in major markets like the European Union, Japan, and the United States. ich.org For Omeprazole Impurity 7, manufacturers must demonstrate that its levels are consistently below the qualification threshold or provide comprehensive safety data to justify higher levels.

Pharmacopoeial Monograph Requirements for Omeprazole Impurities (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (EP))

Pharmacopoeias provide official standards for medicines and their ingredients. The monographs for Omeprazole in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) detail the tests, procedures, and acceptance criteria to ensure the identity, strength, quality, and purity of the substance. drugfuture.compharmacopeia.cn These monographs list specified impurities that must be controlled within defined limits.

The European Pharmacopoeia (EP) monograph for Omeprazole specifically lists several impurities, including Impurity G. drugfuture.com The monograph outlines the liquid chromatography method to be used for separating and quantifying these impurities and sets specific acceptance criteria.

European Pharmacopoeia (EP) Specified Impurities for Omeprazole: The EP monograph for Omeprazole lists specified impurities that must be controlled. These impurities are designated by letters (e.g., Impurity D, E, F, G). drugfuture.com For each specified impurity, as well as for any unspecified impurities, the monograph provides clear limits.

| Impurity | Acceptance Criteria (EP) |

| Impurity D | Not more than 0.1% |

| Impurity E | Not more than 0.1% |

| Unspecified Impurities | Not more than 0.10% for each impurity |

| Total Impurities | Not more than 0.5% |

This table shows examples of specified impurity limits as per a European Pharmacopoeia monograph for Omeprazole. drugfuture.com

Similarly, the USP monograph for Omeprazole Delayed-Release Capsules includes tests for organic impurities, setting limits for any individual impurity and the total of all impurities. uspnf.com While the naming conventions may differ, the principle of controlling known and potential impurities to ensure product quality is the same. pharmacopeia.cn Compliance with these pharmacopoeial requirements is a prerequisite for marketing the drug in the respective regions.

Development of Comprehensive Control Strategies for this compound in Manufacturing Processes

A robust control strategy is essential to manage the level of this compound throughout the manufacturing process. pharmaguru.co This strategy is developed based on a thorough understanding of how the impurity is formed, its fate, and how it can be removed or "purged" from the process stream. veeprho.com The goal is to ensure the final API consistently meets the required quality standards. daicelpharmastandards.com

Key elements of a control strategy for this compound include:

Control of Starting Materials: The quality of raw materials and intermediates is fundamental. veeprho.com Specifications are set for these materials to limit the introduction of substances that could lead to the formation of Impurity 7.

Process Parameter Control: The conditions of the chemical reactions, such as temperature, pressure, pH, and reaction time, are carefully optimized and controlled. This helps to minimize the formation of by-products, including Impurity 7. daicelpharmastandards.com

In-Process Controls (IPCs): Testing is conducted at critical points during the manufacturing process to monitor the level of impurities. veeprho.com If levels of Impurity 7 or its precursors are found to be rising, corrective actions can be taken before the final step.

Purification Procedures: The manufacturing process includes specific purification steps, such as crystallization, chromatography, or extraction, designed to effectively remove this compound from the desired final product. The effectiveness of these "purge points" is scientifically evaluated and documented. europa.eu

Final Specification Testing: The final batch of Omeprazole drug substance is tested against the established specifications, which include a specific limit for this compound, to ensure it meets all quality requirements before release. veeprho.com

By implementing a multi-layered control strategy, manufacturers can proactively manage and limit the presence of this compound, ensuring the consistency and quality of every batch. pharmaguru.co

Utilization of Certified Reference Standards for this compound in Quality Control

Accurate measurement of this compound is critical for ensuring compliance with regulatory and pharmacopoeial limits. This is achieved through the use of certified reference standards (CRS) or reference materials (RM). simsonpharma.com A reference standard is a highly purified and well-characterized substance that is used as a benchmark in analytical testing. pharmaffiliates.comgmpsop.com

The role of a certified reference standard for this compound in quality control is multifaceted:

Identification: In chromatographic techniques like HPLC, the reference standard is used to confirm the identity of the impurity peak in a sample by comparing retention times.

Quantification: The reference standard, with its known purity and concentration, is used to calibrate the analytical instrument and accurately determine the amount of Impurity 7 present in the drug substance. gmpsop.com This is essential for verifying that the impurity level is below the specified limits.

Method Validation: Reference standards are crucial for validating the analytical methods used for impurity testing, ensuring the method is accurate, precise, and reliable. pharmaffiliates.com

Pharmacopoeias like the EP and USP provide official reference standards for many APIs and their specified impurities. lgcstandards.comsigmaaldrich.com Additionally, accredited suppliers offer certified reference materials that are traceable to these primary standards. sigmaaldrich.com The use of a well-characterized reference standard for this compound is a fundamental requirement for a robust quality control system, providing confidence in the analytical data used for batch release and regulatory submissions. synthinkchemicals.com

Strategies for Minimizing Impurity Carryover and Cross-Contamination in Pharmaceutical Production

In multi-product pharmaceutical manufacturing facilities, there is a risk of cross-contamination, where trace amounts of one substance can be unintentionally transferred to another. dycem.commfd.org.mk Preventing the carryover of this compound into subsequent batches of the same product or into different products is a critical component of Good Manufacturing Practices (GMP). pharmuni.com

Effective strategies to prevent carryover and cross-contamination include:

Facility Design and Engineering Controls:

Dedicated Facilities: For highly sensitizing or potent compounds, dedicated and self-contained facilities may be used to completely segregate production. vekamaf.cz

Physical Separation: Using separate production areas, airlocks, and dedicated corridors helps to contain materials and prevent airborne contamination between different manufacturing processes. dycem.commfd.org.mk

HVAC Systems: Properly designed heating, ventilation, and air conditioning (HVAC) systems with appropriate pressure differentials and filtration prevent the movement of contaminants between areas. mfd.org.mk

Cleaning Validation:

Validated Procedures: Cleaning procedures for all equipment are rigorously developed and validated to prove their effectiveness in removing residues of the API and its impurities to a predetermined, safe level. pharmuni.comtoref-standards.com

Residue Analysis: Analytical methods are used to detect and quantify any remaining residue on equipment surfaces after cleaning to ensure it is below the acceptable limit. pharmuni.com

Procedural and Personnel Controls:

Standard Operating Procedures (SOPs): Detailed SOPs for material handling, equipment cleaning, and personnel conduct are strictly followed. pharmuni.com

Personnel Training: Staff are trained on GMP principles, proper hygiene practices (including handwashing and gowning), and the specific risks associated with the products they are handling. dycem.commfd.org.mk

Equipment Labeling: Clear labeling of equipment with its status (e.g., "clean," "dirty," "to be cleaned") prevents accidental misuse. gmpsop.com

By implementing these comprehensive strategies, pharmaceutical manufacturers can effectively minimize the risk of impurity carryover and cross-contamination, safeguarding the quality and integrity of all products manufactured in the facility. dycem.com

Q & A

Q. How is Omeprazole Impurity 7 structurally characterized and differentiated from other related substances?

this compound, also referred to as 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (ufiprazole) , is identified using chromatographic and spectroscopic techniques.

- Thin-layer chromatography (TLC) with silica gel F254 plates and a mobile phase of 2-propanol, methylene chloride, and ammonia (lower layer) allows differentiation based on RF values. Impurity 7 has a higher RF value than omeprazole under UV detection at 254 nm .

- HPLC methods (e.g., USP protocols) use phosphate buffer-acetonitrile gradients with UV detection. Relative retention times (RRT) distinguish Impurity 7 (RRT ~0.8) from omeprazole (RRT 1.0) and other impurities like sulphone derivatives (RRT ~0.33) .

Regulatory Limits :

| Source | Individual Limit | Total Impurities |

|---|---|---|

| European Pharmacopoeia | ≤0.1% | ≤1.0% |

| USP | ≤0.3% | ≤1.0% |

| Differences arise from method sensitivity and impurity classification criteria . |

Q. What analytical methodologies are recommended for routine detection of Impurity 7 in stability studies?

- Reverse-phase UPLC-TOF/MS : Combines high-resolution separation with mass accuracy for structural confirmation. A two-level factorial design optimizes parameters like pH and acetonitrile concentration to resolve degradation products .

- HPLC with photodiode array (PDA) detection : ACES-AQ columns (4.6 mm × 250 mm, 5 µm) and phosphate buffer-acetonitrile gradients achieve baseline separation. Correction factors (0.48–1.14) adjust for variable detector responses across impurities .

- Head-space gas chromatography : Validated for residual solvents (e.g., chloroform) that may influence impurity formation during synthesis .

Advanced Research Questions

Q. How can experimental design address conflicting impurity profiles between pharmacopeial methods and in-house protocols?

Discrepancies often stem from differences in column chemistry, mobile phase pH, or detection wavelengths. To resolve these:

- Orthogonal testing : Compare results from TLC (EP), HPLC (USP), and UPLC-TOF/MS (research-grade) to identify method-specific biases. For example, EP’s TLC may underquantify sulfoxide derivatives due to lower sensitivity .

- Forced degradation studies : Expose omeprazole to heat, light, and oxidative conditions to simulate impurity formation pathways. Correlate degradation products with synthetic intermediates (e.g., sulphide precursors) to validate method robustness .

Q. What synthetic pathways lead to Impurity 7, and how can process parameters minimize its formation?

Impurity 7 arises during the synthesis of omeprazole via:

- Incomplete oxidation : The sulphide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole) may persist if oxidizing agents like m-CPBA are underdosed or reaction conditions (pH, temperature) are suboptimal .

- Control strategies :

- Reaction monitoring : Use in-situ Raman spectroscopy to track sulphide conversion.

- Purification : Crystallization with acetone-water mixtures removes residual sulphide intermediates .

Q. How do stability-indicating methods differentiate Impurity 7 from co-eluting degradation products?

- LC-MS/MS with triple quadrupole : Fragment ions at m/z 342 (parent ion) and m/z 198 (benzimidazole cleavage) confirm Impurity 6. Co-eluting sulphone derivatives (e.g., omeprazole sulphone, m/z 358) are distinguished via unique fragmentation patterns .

- Column screening : Compare C18, phenyl, and AQ-type columns. ACES-AQ columns show superior selectivity for polar degradation products due to hydrophilic interaction liquid chromatography (HILIC) effects .

Methodological Tables for Reference

Q. Table 1: Chromatographic Conditions for Impurity 7 Analysis

| Method | Column | Mobile Phase | Detection | RRT of Impurity 7 |

|---|---|---|---|---|

| USP HPLC | C18 | Phosphate buffer (pH 7.6)-acetonitrile gradient | UV @ 280 nm | 0.8 |

| EP TLC | Silica gel F254 | 2-propanol-methylene chloride-ammonia | UV @ 254 nm | Higher than omeprazole |

| UPLC-TOF/MS | HSS T3 (1.8 µm) | Acetonitrile-0.1% formic acid | MS (positive mode) | 6.2 min (exact mass: 342.12) |

Q. Table 2: Synthetic By-products and Control Strategies

| Intermediate | Risk of Impurity 7 Formation | Mitigation Approach |

|---|---|---|

| Sulphide | High | Optimize m-CPBA stoichiometry (1.2 eq) |

| Sulphoxide | Low | Maintain reaction pH > 8.5 to prevent retro-reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.